molecular formula C17H25NO B5289601 1-(Azocan-1-yl)-4-phenylbutan-1-one

1-(Azocan-1-yl)-4-phenylbutan-1-one

Cat. No.: B5289601
M. Wt: 259.4 g/mol
InChI Key: PSXKTHUHUUVQCW-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-4-phenylbutan-1-one is a ketone derivative featuring an eight-membered azacyclic ring (azocane) attached to a butanone backbone with a terminal phenyl group. Azocane, a saturated eight-membered ring containing one nitrogen atom, confers unique steric and electronic properties compared to smaller cyclic amines like piperidine or piperazine. This compound is structurally related to several pharmacologically relevant molecules, particularly those targeting neurological or metabolic pathways.

Properties

IUPAC Name

1-(azocan-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17(18-14-7-2-1-3-8-15-18)13-9-12-16-10-5-4-6-11-16/h4-6,10-11H,1-3,7-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXKTHUHUUVQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-1-yl)-4-phenylbutan-1-one typically involves the reaction of azocane with 4-phenylbutanone under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azocan-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azocane ring can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azocane derivatives.

Scientific Research Applications

1-(Azocan-1-yl)-4-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 1-(Azocan-1-yl)-4-phenylbutan-1-one and its analogs:

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) logP* Key Features Reference
This compound (Target) Azocane (8-membered azacycle) C₁₈H₂₅NO 271.40 (calculated) ~3.5† Bulky azacycle; moderate lipophilicity -
1-(4-Fluorophenyl)-4-phenylbutan-1-one 4-Fluorophenyl C₁₆H₁₅FO 242.29 - Electron-withdrawing F; increased polarity
1-(Oxazolo[4,5-b]pyridin-2-yl)-4-phenylbutan-1-one Oxazolo-pyridine fused ring C₁₇H₁₄N₂O₂ 278.31 - Heteroaromatic ring; potential bioactivity
1-(3,4-Dihydroquinolin-1(2H)-yl)-4-phenylbutan-1-one Dihydroquinoline C₁₉H₂₁NO 279.38 4.70 Planar aromatic system; high lipophilicity
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one 4-Methylpiperidine C₁₆H₂₃NO 245.36 - Compact 6-membered ring; moderate bulk
Azaperone (1-(4-Fluorophenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)butan-1-one) Piperazine-pyridinyl C₁₉H₂₂FN₃O 327.40 - Dual heterocycles; antipsychotic activity

*logP values are experimental where available; †Estimated using computational tools (e.g., ChemDraw).

Key Observations:

Ring Size and Flexibility: The azocane ring in the target compound provides greater conformational flexibility compared to six-membered rings (e.g., piperidine in ). This may influence binding to biological targets requiring larger cavities.

Bulky substituents (e.g., tert-butyl in ) increase hydrophobicity, which may improve blood-brain barrier penetration.

Lipophilicity: The dihydroquinoline derivative exhibits high logP (4.70), suggesting strong lipid solubility, a trait beneficial for CNS-targeting drugs. The target compound’s estimated logP (~3.5) balances lipophilicity and solubility, making it suitable for diverse pharmacological applications.

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